4-Amino-2-fluoro-5-methoxyphenol
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Overview
Description
4-Amino-2-fluoro-5-methoxyphenol is an organic compound with the molecular formula C7H8FNO2. It is a substituted phenol, which means it has a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The presence of amino (-NH2), fluoro (-F), and methoxy (-OCH3) groups makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-5-methoxyphenol can be achieved through several methods. One common approach involves the nitration of 2-fluoro-5-methoxyphenol followed by reduction to introduce the amino group. The nitration reaction typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reduction step can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-fluoro-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoro-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxyphenol: Similar structure but lacks the fluoro group.
2-Fluoro-5-methoxyphenol: Similar structure but lacks the amino group.
4-Amino-2-fluorophenol: Similar structure but lacks the methoxy group.
Uniqueness
4-Amino-2-fluoro-5-methoxyphenol is unique due to the presence of all three functional groups (amino, fluoro, and methoxy) on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8FNO2 |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
4-amino-2-fluoro-5-methoxyphenol |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,9H2,1H3 |
InChI Key |
GQMZHVMPWZQDOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)O |
Origin of Product |
United States |
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